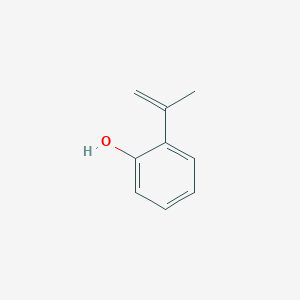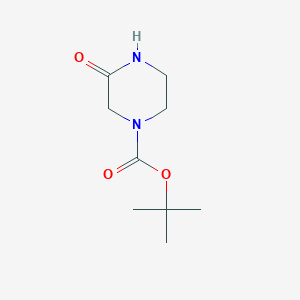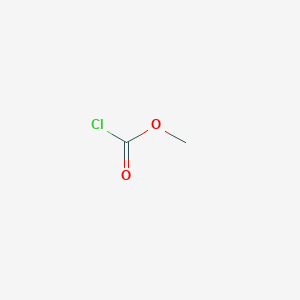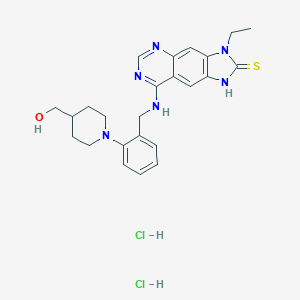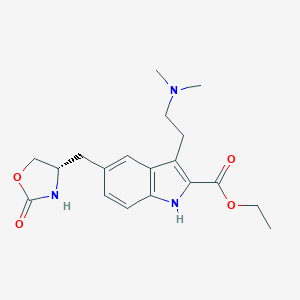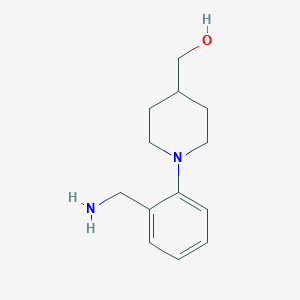![molecular formula C16H21N3O2 B043067 (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one CAS No. 139264-24-7](/img/structure/B43067.png)
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazolidin-2-one derivatives, including compounds similar to (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, often involves innovative methodologies for chiral auxiliary applications or as intermediates in the synthesis of biologically active compounds. For instance, Davies et al. (1999) demonstrated the use of (R)-4-phenyl-5,5-dimethyl-oxazolidin-2-one as an effective chiral auxiliary for stereoselective conjugate additions, showcasing its utility in asymmetric synthesis (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives has been explored through various synthetic routes and crystallographic analyses. The work by Luppi et al. (2004) on the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) provides insight into the conformational preferences of these molecules, suggesting a tendency to fold into a regular helical structure in aqueous solutions (Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C., 2004).
Chemical Reactions and Properties
Oxazolidin-2-ones undergo various chemical reactions, leveraging their unique structural features for synthetic applications. Tang and Verkade (1996) highlighted the synthesis of strongly fluorescent oxazole derivatives from oxazolidin-2-one synthons, underscoring the reactivity and functional utility of these compounds (Tang, J. & Verkade, J., 1996).
Aplicaciones Científicas De Investigación
-
Tris(2-dimethylaminoethyl)amine :
- Application: Used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers. It forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
- Method: It is involved in the macrocyclization processes by reacting with tripodal esters in methanol to give tricyclic cryptands .
- Results: The outcomes of these reactions are telechelic polymers and tricyclic cryptands .
-
2-Dimethylaminoethyl chloride hydrochloride :
- Application: Used as an intermediate and starting reagent for organic synthesis. Also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results: The outcomes of these reactions are various organic compounds, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
-
Adame® (Dimethylaminoethyl Acrylate) :
- Application: Adame® is mainly used for the production of cationic monomers (Adamquat). It has the ability to polymerize and copolymerize .
- Method: Adame® is produced by transesterification. The cationic nature linked to the tertiary amino functionality can be enhanced by quaternization of the tertiary amine .
- Results: The outcomes of these reactions are cationic monomers (Adamquat) .
-
1,3-Oxazolidin-2-one Derivatives :
- Application: These derivatives are used in the study of supramolecular synthons. They form closed ring synthons in racemic crystals .
- Method: The nature of the emerging supramolecular synthons is clarified by analyzing a set of 119 crystal structures of 1,3-oxazolidin-2-one derivatives .
- Results: The analysis showed that oxazolidinone fragments predominantly form closed ring synthons in racemic crystals .
-
Tris(2-dimethylaminoethyl)amine :
- Application: Used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers. It forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
- Method: It is involved in the macrocyclization processes by reacting with tripodal esters in methanol to give tricyclic cryptands .
- Results: The outcomes of these reactions are telechelic polymers and tricyclic cryptands .
-
Dimethylaminoethyl Acrylate (Adame®) :
- Application: Adame® is mainly used for the production of cationic monomers (Adamquat). It has the ability to polymerize and copolymerize .
- Method: Adame® is produced by transesterification. The cationic nature linked to the tertiary amino functionality can be enhanced by quaternization of the tertiary amine .
- Results: The outcomes of these reactions are cationic monomers (Adamquat) .
Safety And Hazards
The compound may be fatal if swallowed and enters airways . In case of skin contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical advice . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration . If breathing is difficult, give oxygen . Seek medical attention .
Propiedades
IUPAC Name |
(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one | |
CAS RN |
139264-24-7 | |
| Record name | Zolmitriptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLMITRIPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



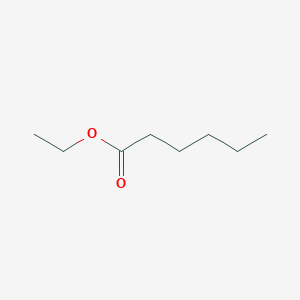
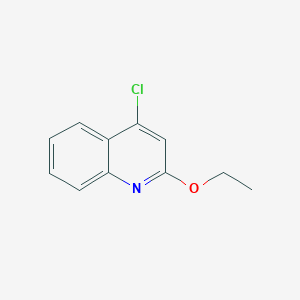
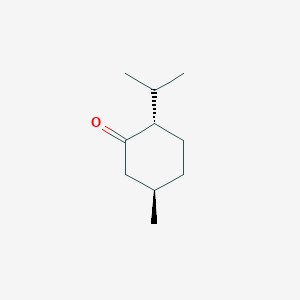
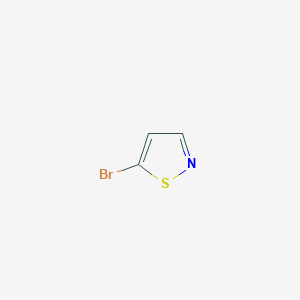
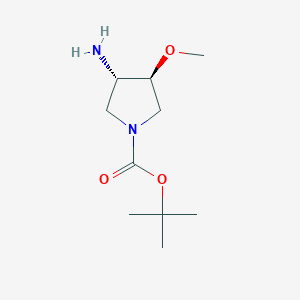

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
